N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

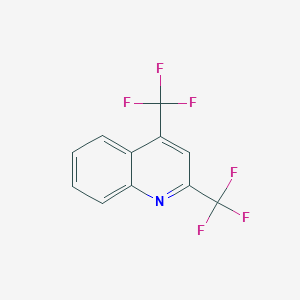

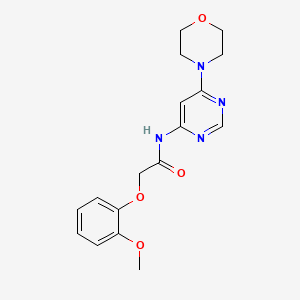

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide” is a compound that belongs to the class of organic compounds known as triazines . Triazines are compounds containing a 1,3,5-triazine moiety, which consists of a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,5-triazine moiety, which is a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions . The presence of methoxy groups and a methylbenzamide group attached to the triazine ring further defines its structure .Aplicaciones Científicas De Investigación

Novel Sigma-2 Receptor Probes

Research involving benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, highlights the development of novel probes for studying sigma-2 receptors in vitro. These probes are crucial for understanding receptor functions and potential therapeutic targets in neurological and psychiatric disorders (Xu et al., 2005).

Dehydrocondensing Reagents

Triazine-based dehydrocondensing reagents, substituted by amido groups, have shown efficiency in facilitating dehydrocondensing reactions. Such reagents play a significant role in the synthesis of various organic compounds, highlighting their importance in organic synthesis and chemical research (Kunishima et al., 2016).

Nano-Structured Ceria Recovery

The recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes via thermal decomposition is another innovative application. This approach utilizes benzoxazine dimers as novel ligands for rare earth metal ions, indicating the compound's utility in material science and nanotechnology (Veranitisagul et al., 2011).

Corrosion Inhibition

The use of triazine derivatives for corrosion inhibition of mild steel in hydrochloric acid environments demonstrates the chemical's applicability in industrial maintenance and materials science. This research underscores the potential of such compounds in extending the lifespan of metal structures and components (Singh et al., 2018).

Condensing Agent for Amide and Ester Formation

The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride has been identified as an efficient condensing agent, leading to the formation of amides and esters. This role is vital in peptide synthesis and the development of pharmaceuticals and organic materials (Kunishima et al., 1999).

Mecanismo De Acción

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic triazine derivative commonly used for activation of carboxylic acids . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .

Mode of Action

The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide are primarily those involving carboxylic acids and their derivatives. The compound activates carboxylic acids, enabling them to participate in reactions such as amide coupling, one of the most common reactions in organic chemistry .

Pharmacokinetics

The compound is typically used in the chloride form, suggesting that it may be soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Action Environment

The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be influenced by environmental factors. For instance, the compound is typically used in tetrahydrofuran, a polar aprotic solvent . This suggests that the solvent environment can impact the compound’s action, efficacy, and stability. Additionally, the by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product , indicating that the presence of water can also influence the reaction.

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXVJFLZPZABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)

![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)

![N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B2715003.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate](/img/structure/B2715004.png)

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)

![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)